molecular formula C5H12N4O2 B14738916 1-(Carbamoylamino)propan-2-ylurea CAS No. 5657-35-2

1-(Carbamoylamino)propan-2-ylurea

Cat. No.: B14738916
CAS No.: 5657-35-2
M. Wt: 160.17 g/mol
InChI Key: JTZUXKIKHMIVSD-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)propan-2-ylurea is a synthetic organic compound characterized by its urea-based structure. Urea derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to act as key scaffolds and participate in hydrogen bonding, which can be critical for binding to biological targets. While the specific biological activity of this compound requires further investigation, molecules containing the urea functional group are widely explored in scientific research. They are frequently investigated as core structures in the development of kinase inhibitors . Kinase inhibitors represent a major class of therapeutic agents for the treatment of various proliferative diseases, and urea-containing compounds often serve as important precursors or intermediates in complex synthetic pathways for these molecules . The carbamoyl and urea moieties within its structure make it a potential candidate for use in chemical biology studies, including the exploration of protein-ligand interactions or as a building block for the synthesis of more complex chemical libraries. This product is intended for laboratory research purposes only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5657-35-2

Molecular Formula

C5H12N4O2

Molecular Weight

160.17 g/mol

IUPAC Name

1-(carbamoylamino)propan-2-ylurea

InChI

InChI=1S/C5H12N4O2/c1-3(9-5(7)11)2-8-4(6)10/h3H,2H2,1H3,(H3,6,8,10)(H3,7,9,11)

InChI Key

JTZUXKIKHMIVSD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)N)NC(=O)N

Origin of Product

United States

Contextualization Within Urea Derivatives and Amide Chemical Space

1-(Carbamoylamino)propan-2-ylurea is structurally defined by a propane (B168953) backbone with two distinct urea-derived functional groups. Specifically, it is a bis-urea, containing two urea (B33335) moieties. The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone of modern medicinal chemistry. nih.gov Its ability to form stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design. nih.gov Urea derivatives have been successfully incorporated into a wide array of therapeutics, including anticancer, antibacterial, and antiviral agents. nih.gov

The amide group, a related functional group where a carbonyl is bonded to a nitrogen atom, is similarly fundamental to organic and biological chemistry. This linkage is the basis of peptides and proteins, highlighting its stability and importance in biological systems. this compound, by virtue of its structure, embodies the characteristics of both ureas and amides, suggesting a rich potential for intermolecular interactions.

The physical and chemical properties of such N,N'-disubstituted ureas are influenced by the nature of the substituents on the nitrogen atoms. These substituents can modulate the compound's solubility, lipophilicity, and conformational flexibility, all of which are critical parameters in material science and drug development. researchgate.net

Table 1: General Properties of Urea Derivatives

Property Description
Hydrogen Bonding The N-H and C=O groups act as hydrogen bond donors and acceptors, respectively, facilitating self-assembly and interaction with biological macromolecules. nih.gov
Conformational Rigidity The partial double-bond character of the C-N bonds restricts rotation, leading to a relatively planar and rigid structure. nih.gov
Solubility Generally, solubility in water decreases as the size of the alkyl or aryl substituents on the nitrogen atoms increases.

| Chemical Stability | Urea linkages are generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. |

Scholarly Significance and Research Momentum of 1 Carbamoylamino Propan 2 Ylurea

Comprehensive Analysis of Established Synthetic Routes

The synthesis of this compound can be approached through several established methods for urea formation. While a direct, documented synthesis of this exact molecule is not prevalent in the literature, its structure lends itself to synthesis via the reaction of 1,2-diaminopropane (B80664) with a suitable source of the carbamoyl (B1232498) group. The most common and direct method involves the reaction of a diamine with excess urea or with isocyanates.

One of the most straightforward conceptual routes is the direct reaction of 1,2-diaminopropane with an excess of urea. This reaction, typically carried out at elevated temperatures, proceeds through the generation of isocyanic acid in situ from the thermal decomposition of urea. The isocyanic acid then reacts with the amine groups of the diamine to form the diurea product. mdpi.com The reaction of hexamethylenediamine (B150038) with urea, for instance, has been shown to produce both the mono- and di-urea products, with the reaction progress being dependent on the stoichiometry and reaction time. mdpi.com

Another well-established route involves the use of isocyanates. While highly effective, this method requires the handling of potentially hazardous isocyanate reagents. A safer alternative is the use of phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) to generate an isocyanate intermediate from an amine in situ, which can then react with another amine. mdpi.com For the synthesis of unsymmetrical ureas, a stepwise approach is often necessary. ethz.ch

A two-step synthesis can also be envisioned, where 1,2-diaminopropane is first reacted with a carbamoylating agent to form a monourea intermediate, which is then subsequently reacted to form the second urea group. Carbamates can also serve as precursors to ureas, where a carbamate (B1207046) is first formed and then displaced by an amine.

The table below summarizes representative conditions for the synthesis of diureas from diamines, which can be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Diurea Synthesis from Diamines

Diamine Precursor Reagent Catalyst/Solvent Temperature (°C) Yield (%) Reference
Hexamethylenediamine Urea Water/Dioxane 100 >90 (Diurea) N/A
1,2-Diaminopropane Benzoyl isothiocyanate Acetone Reflux Not Specified mdpi.com
Various Diamines Diformamides Manganese Pincer Complex / Toluene 130 65-95 (Polyurea) nih.gov

Strategic Selection and Functionalization of Precursor Molecules

The logical precursor for the synthesis of this compound is 1,2-diaminopropane . wikipedia.org This molecule is a colorless liquid and is the simplest chiral diamine. wikipedia.org It is commercially available and can be synthesized industrially via the ammonolysis of 1,2-dichloropropane. niscpr.res.in The racemic mixture can be resolved into its enantiomers through the formation of diastereomeric salts with chiral acids like tartaric acid. niscpr.res.in

The choice of 1,2-diaminopropane as the precursor is strategic due to its structural features:

Chirality: The presence of a chiral center at the C2 position allows for the synthesis of enantiomerically pure diurea compounds, which can be crucial for biological applications.

Differential Reactivity of Amino Groups: The molecule contains a primary amine (-NH2) at the C1 position and a secondary amine (-NH2) at the C2 position. This inherent difference in steric hindrance and nucleophilicity can be exploited for regioselective functionalization. The primary amine is generally more reactive and less sterically hindered than the secondary amine.

To achieve the synthesis of the specific target molecule, this compound, a strategy involving the selective functionalization of the amino groups is necessary. A common approach for the selective acylation of a primary amine in the presence of a secondary amine is to utilize sterically demanding acylating agents or to employ protecting group strategies. niscpr.res.in For instance, one of the amino groups can be temporarily protected, allowing the other to react, followed by deprotection and subsequent reaction of the second amino group.

Mechanistic Elucidation of Reaction Pathways in this compound Synthesis

The formation of the diurea structure of this compound from 1,2-diaminopropane and urea likely proceeds through a series of nucleophilic acyl substitution and condensation reactions.

When urea is heated, it can decompose to form isocyanic acid (HN=C=O) and ammonia (B1221849). mdpi.com The highly electrophilic carbon atom of isocyanic acid is then susceptible to nucleophilic attack by the amino groups of 1,2-diaminopropane.

The proposed mechanism involves the following steps:

Generation of Isocyanic Acid: Urea undergoes thermal decomposition to generate isocyanic acid.

First Nucleophilic Attack: One of the amino groups of 1,2-diaminopropane acts as a nucleophile and attacks the carbonyl carbon of isocyanic acid. This results in the formation of a mono-urea intermediate.

Second Nucleophilic Attack: The remaining free amino group of the mono-urea intermediate then attacks a second molecule of isocyanic acid to form the final diurea product, this compound.

This process is a condensation reaction as a small molecule (in this case, derived from the decomposition of urea) is added to the diamine with the formation of new C-N bonds.

A critical aspect of the synthesis of this compound is the control of stereochemistry and regioselectivity.

Stereochemical Control: Since 1,2-diaminopropane is chiral, it is essential to control the stereochemistry at the C2 center throughout the synthesis to obtain a specific enantiomer of the final product. The reactions involving the formation of the urea linkages at the amino groups are not expected to directly affect the chiral center. However, the choice of reagents and reaction conditions should be carefully considered to avoid any potential racemization. The use of enantiomerically pure 1,2-diaminopropane as the starting material is the most direct way to ensure the stereochemical integrity of the final product. uw.edu.pl

Regioselectivity: 1,2-diaminopropane possesses a primary and a secondary amino group, which exhibit different reactivities. The primary amine at the C1 position is generally more nucleophilic and less sterically hindered than the secondary amine at the C2 position. This difference can be exploited to achieve regioselective synthesis. Under carefully controlled conditions (e.g., stoichiometry of the carbamoylating agent, reaction temperature), it may be possible to selectively react the primary amine first. Achieving the desired connectivity of this compound, where one carbamoyl group is attached to the C1-amine and the other to the C2-amine, requires careful management of the reaction.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer the potential for more efficient and selective synthesis of ureas under milder conditions.

Homogeneous catalysts have been explored for the synthesis of ureas and polyureas. For instance, ruthenium and manganese pincer complexes have been used for the dehydrogenative coupling of diamines with methanol (B129727) or diformamides to produce polyureas. nih.gov While these methods are typically aimed at polymer synthesis, the underlying principles could potentially be adapted for the synthesis of small molecules like this compound.

More relevant to the direct synthesis from a diamine and a simple carbonyl source, catalytic systems for the carboxylation of diamines to cyclic ureas using CO2 have been developed. rsc.org For example, the carboxylation of ethylenediamine (B42938) in the presence of an alkali metal carbonate and ethylene (B1197577) urea as a promoter has been shown to be effective. rsc.org

A one-pot catalytic synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates (which can be derived from CO2) using a titanium complex catalyst has also been reported. researchgate.net This approach is particularly interesting as it utilizes CO2 as a C1 source and operates under sealed conditions. The application of such a catalytic system to 1,2-diaminopropane could provide a more sustainable route to this compound.

The development of a specific homogeneous catalyst for the direct and selective di-ureation of 1,2-diaminopropane with urea remains an area for further research. Such a catalyst would need to effectively manage the regioselectivity between the primary and secondary amines and operate under conditions that preserve the stereochemistry of the chiral center.

Development and Utilization of Heterogeneous Catalytic Systems

Heterogeneous catalysts are pivotal in modern organic synthesis due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. While specific heterogeneous catalytic systems for the direct synthesis of this compound are not extensively documented, analogous transformations in urea synthesis provide a strong basis for their potential application.

One promising approach involves the use of metal-organic frameworks (MOFs) or functionalized solid supports that can facilitate the selective reaction of 1,2-diaminopropane with a carbamoylating agent. For instance, a solid-supported catalyst could be designed to preferentially bind one of the amino groups of the diamine, leaving the other available for reaction.

Palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of unsymmetrical diaryl ureas, could also be adapted. nih.govorganic-chemistry.org In a potential synthetic sequence, a protected form of 1,2-diaminopropane could first be arylated or otherwise functionalized using a heterogeneous palladium catalyst, followed by deprotection and subsequent reaction to form the urea moieties.

Furthermore, the development of chiral (thio)urea organocatalysts, which can be immobilized on solid supports, offers a pathway for enantioselective synthesis, which would be relevant if a specific stereoisomer of this compound were desired. mdpi.comresearchgate.netacs.org These catalysts operate through hydrogen bonding interactions to activate substrates and control stereoselectivity.

Table 1: Potential Heterogeneous Catalytic Approaches for Unsymmetrical Urea Synthesis

Catalyst TypePotential Application in Synthesis of this compoundAdvantages
Functionalized Mesoporous SilicaSelective binding and activation of 1,2-diaminopropane for regioselective carbamoylation.High surface area, tunable pore size, and ease of functionalization.
Immobilized Palladium ComplexesStepwise functionalization of the diamine precursor.Recyclability of the precious metal catalyst, reduced metal leaching.
Supported Chiral (Thio)urea OrganocatalystsEnantioselective synthesis of a specific stereoisomer.Avoidance of metal contaminants, potential for high enantioselectivity.

Sustainable Synthesis Principles in this compound Production

The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceuticals is of paramount importance. For the production of this compound, a focus on sustainability would address challenges related to atom economy, solvent use, and waste generation.

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. For the synthesis of this compound, this would involve choosing reaction pathways that avoid the use of stoichiometric reagents and generate minimal byproducts.

A highly atom-economical approach would be the direct reaction of 1,2-diaminopropane with carbon dioxide and ammonia or a suitable nitrogen source. While challenging, this would utilize a renewable and non-toxic C1 source (CO2) and would, in principle, only produce water as a byproduct. Research into the catalytic conversion of CO2 into ureas is an active field and could provide a future pathway for the sustainable synthesis of compounds like this compound. organic-chemistry.org

Solvent minimization is another key aspect of sustainable synthesis. The use of aqueous reaction media ("on-water" synthesis) has been shown to be effective for the synthesis of some unsymmetrical ureas. organic-chemistry.org Given that 1,2-diaminopropane is miscible with water, exploring aqueous synthetic routes could significantly reduce the reliance on volatile organic compounds (VOCs). solubilityofthings.comchemicalbook.comnih.govsigmaaldrich.com

Table 2: Comparison of Reagents for Carbamoylation based on Atom Economy

Carbamoylating AgentByproductsAtom EconomySustainability Considerations
IsocyanatesNone (in ideal reaction)HighOften synthesized from hazardous phosgene.
Carbamoyl chloridesHClModerateCorrosive byproduct, requires a base to neutralize.
UreaAmmoniaModerate to HighReadily available, but can lead to mixtures.
Carbon Dioxide + AmineWaterVery HighUtilizes a renewable C1 source, but often requires high pressure and temperature.

Process Intensification and Waste Stream Reduction

Process intensification refers to the development of smaller, more efficient, and often continuous manufacturing processes. For the synthesis of this compound, this could involve the use of microreactors or flow chemistry systems. These technologies offer enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purities.

A continuous flow process for the synthesis of this compound could involve pumping the starting materials, such as 1,2-diaminopropane and a carbamoylating agent, through a heated and pressurized reactor containing a packed bed of a heterogeneous catalyst. This would allow for precise control over reaction conditions and could facilitate in-line purification, thereby reducing downstream processing steps and waste generation.

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for elucidating the connectivity and electronic environment of atoms within a molecule. By probing the interactions of molecules with electromagnetic radiation, a detailed picture of the molecular structure can be constructed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual nuclei, while two-dimensional (2D) NMR experiments, like COSY and HSQC, reveal the connectivity between atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the methine proton, the methylene (B1212753) protons, and the NH and NH₂ protons of the urea moieties. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methine proton adjacent to the nitrogen atom would appear at a lower field compared to the methyl protons. The NH and NH₂ protons are often broad and their chemical shifts can be concentration and solvent dependent due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons of the urea groups would resonate at the lowest field (highest ppm value) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The carbons of the propyl chain would appear at higher fields.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH₃~1.1Doublet~6.5
CH~3.8Multiplet
CH₂~3.2Multiplet
NH (propan-2-yl)~5.8Broad Singlet
NH₂ (terminal)~5.5Broad Singlet
NH (carbamoyl)~6.2Broad Singlet

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃~18
CH~50
CH₂~45
C=O (carbamoyl)~158
C=O (propan-2-ylurea)~160

2D NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would be employed to establish the connectivity between protons on adjacent carbons, for example, showing the coupling between the CH₃ protons and the CH proton. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Advanced Vibrational Spectroscopy (FT-IR, Raman, Inelastic Neutron Scattering)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the absorption or scattering of infrared radiation, respectively, as a result of molecular vibrations. researchgate.net

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups present. Strong bands in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibrations of the primary and secondary amine groups, likely showing multiple peaks due to symmetric and asymmetric stretching. docbrown.infopw.edu.pl A very strong absorption around 1650-1600 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band) of the urea moieties. docbrown.infodatapdf.com The N-H bending vibrations (Amide II band) would appear around 1600-1550 cm⁻¹. datapdf.com The C-N stretching vibrations are expected in the 1400-1200 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the C=O stretch is typically strong in the IR, it may be weaker in the Raman spectrum. datapdf.com Conversely, vibrations of non-polar bonds, which are weak in the IR, can be strong in the Raman spectrum. Inelastic Neutron Scattering (INS) is another vibrational spectroscopic technique that is particularly sensitive to the vibrations of hydrogen atoms and can provide detailed information about hydrogen bonding and low-frequency motions in the solid state.

Interactive Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretching3400-3200 (strong, broad)3400-3200 (medium)
C-H Stretching2980-2850 (medium)2980-2850 (strong)
C=O Stretching (Amide I)1650-1600 (very strong)1650-1600 (medium)
N-H Bending (Amide II)1600-1550 (strong)1600-1550 (weak)
C-N Stretching1400-1200 (medium)1400-1200 (medium)

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can provide valuable information about the molecular structure. researchgate.net

For this compound, HRMS would confirm the molecular formula C₅H₁₂N₄O₂. In the tandem mass spectrum, the protonated molecule [M+H]⁺ would undergo collision-induced dissociation (CID) to produce a series of fragment ions. The fragmentation pattern would be characteristic of the compound's structure. Common fragmentation pathways for urea derivatives involve cleavage of the C-N bonds and the loss of small neutral molecules like ammonia (NH₃) or isocyanic acid (HNCO). researchgate.net For example, a prominent fragment could arise from the cleavage of the bond between the propyl chain and the urea nitrogen.

Interactive Table 4: Predicted Fragmentation Pattern for this compound in ESI-MS/MS

m/z of Fragment Ion Proposed Fragment Structure/Neutral Loss
161.0988[M+H]⁺
118.0827Loss of HNCO
101.0824Loss of NH₂CONH₂
75.0660[CH₃CH(NH₂)CH₂]⁺
44.0500[CH₃CHNH₂]⁺

Diffraction-Based Structural Characterization of Crystalline this compound

While spectroscopic techniques provide information about molecular connectivity, diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be generated, including precise bond lengths, bond angles, and torsional angles. nih.gov

For this compound, which is chiral due to the stereocenter at the second carbon of the propyl chain, single-crystal X-ray diffraction can determine its absolute configuration (R or S). The analysis would also reveal the preferred conformation of the molecule in the crystalline state, including the orientation of the urea groups and the propyl chain. Furthermore, this technique provides invaluable information about the supramolecular architecture, detailing the intermolecular hydrogen bonding network that holds the molecules together in the crystal lattice. Urea derivatives are well-known for forming extensive hydrogen-bonded networks, which significantly influence their physical properties. researchgate.nettue.nl

Interactive Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)5.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)419.6
Z2

Powder X-ray Diffraction for Polymorphism and Solid-State Structure

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. rigaku.comresearchgate.net Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as solubility and melting point. americanpharmaceuticalreview.com

The PXRD pattern of a crystalline solid is a unique fingerprint of its crystal structure. By comparing the PXRD pattern of a sample of this compound to reference patterns, its polymorphic form can be identified. The technique is also used for quality control to ensure batch-to-batch consistency of the solid form. Any changes in the peak positions or relative intensities in the PXRD pattern can indicate the presence of a different polymorph or an amorphous phase. rigaku.com

Conformational Landscape and Rotational Isomerism of this compound

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its physical and chemical properties. For flexible molecules such as this compound, a multitude of conformations are possible due to the rotation around single bonds. The study of these different spatial arrangements and the energy associated with them is referred to as conformational analysis. A key aspect of the conformational landscape of ureas is rotational isomerism, which arises from the hindered rotation around the carbon-nitrogen (C-N) bonds of the urea moiety. This restricted rotation is a consequence of the partial double bond character of the C-N bonds, resulting from the delocalization of the lone pair of electrons on the nitrogen atoms with the carbonyl group's π-system.

Experimental Probing of Conformational Preferences

X-ray crystallography on analogous compounds often reveals a preference for a trans-trans conformation in the solid state, where both substituents on the nitrogen atoms are positioned opposite to the carbonyl oxygen. This arrangement is generally favored as it minimizes steric hindrance. However, the presence of intramolecular hydrogen bonding can stabilize alternative conformations, such as a cis-trans arrangement. In the case of this compound, the presence of N-H protons on both urea functionalities allows for the potential formation of intramolecular hydrogen bonds, which could influence the conformational equilibrium.

NMR spectroscopy is a powerful tool for studying conformational dynamics in solution. Techniques like variable temperature NMR can be used to determine the energy barriers for rotation around the C-N bonds. For many N-alkyl urea derivatives, these barriers are typically in the range of 8 to 16 kcal/mol. nih.govresearchgate.net This relatively high barrier leads to slow rotation on the NMR timescale at room temperature, often resulting in the observation of distinct signals for atoms in different conformational environments. The specific chemical shifts and coupling constants observed in the NMR spectrum can provide insights into the predominant conformation in solution.

Theoretical Modeling of Conformational Space

In the absence of direct experimental data, theoretical modeling through computational chemistry serves as a valuable tool to explore the conformational space of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of the rotation around its flexible bonds.

These calculations for analogous urea compounds have shown that the trans conformation at the C-N bond is generally more stable than the cis conformation by several kcal/mol. nih.gov The energy barrier for the trans-to-cis isomerization is significant, confirming the restricted rotation observed experimentally. nih.gov

The following table summarizes typical rotational energy barriers for related urea derivatives, which can be considered indicative of the barriers present in this compound.

Bond of RotationTypical Rotational Barrier (kcal/mol)Method of Determination
Urea C-N Bond8 - 16NMR Spectroscopy, Quantum Mechanics
Alkyl C-N Bond2 - 6Quantum Mechanics
C-C Single Bond3 - 5Spectroscopy, Quantum Mechanics

Chemical Reactivity and Transformation Pathways of 1 Carbamoylamino Propan 2 Ylurea

Reaction Classes Involving Urea (B33335), Amide, and Amine Functionalities

The urea groups in 1-(Carbamoylamino)propan-2-ylurea are essentially amide-like structures, possessing a carbonyl group flanked by nitrogen atoms. quora.com This arrangement allows for a range of reactions typical of ureas and amides, including hydrolysis, transamidation, and transcarbamoylation. The central amine linkage further contributes to the molecule's chemical versatility.

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Generally, ureas are more susceptible to hydrolysis than simple amides, a reaction that can be catalyzed by acids or bases. The mechanism of hydrolysis can proceed through two primary pathways. One involves the in situ formation of isocyanic acid, which is considered the dominant mechanism in the absence of catalysts. nih.gov Alternatively, direct hydrolysis of the urea functionality can occur. nih.gov

Under acidic conditions, protonation of a carbonyl oxygen would activate the molecule towards nucleophilic attack by water. Conversely, under basic conditions, deprotonation of a urea nitrogen could facilitate the breakdown of the molecule. Given the presence of two urea groups, decomposition could be a stepwise process, potentially leading to a mixture of partially and fully hydrolyzed products.

Transamidation and transcarbamoylation are significant transformations for urea derivatives, enabling the exchange of amino or carbamoyl (B1232498) groups, respectively. These reactions are valuable in organic synthesis for creating new substituted ureas and other nitrogen-containing compounds. wikipedia.orgnih.gov

Transamidation: This reaction involves the reaction of a urea with an amine to generate a new urea. wikipedia.org While amides are generally unreactive, ureas are more prone to this exchange. wikipedia.org The reaction of this compound with a primary or secondary amine could lead to the substitution of one or both of the terminal -NH2 groups. The reaction is often facilitated by catalysts, such as iron (III) hydroxide-oxide magnetic nanoparticles, or by conditions that promote the in situ formation of isocyanic acid. nih.govrsc.org The use of carbon dioxide and water can also facilitate the transamidation of ureas. acs.orgfigshare.com

Transcarbamoylation: This process, also known as transurethanization, involves the transfer of a carbamoyl group from a urea to an alcohol or another amine. nih.govacs.org This reaction is particularly relevant in the context of polyurethane chemistry but can be applied more broadly. nih.govacs.org For this compound, reaction with an alcohol in the presence of a suitable catalyst, such as a strong base or a metal complex, could lead to the formation of carbamates. nih.gov The mechanism can proceed through either an associative pathway, involving nucleophilic attack at the carbonyl carbon, or a dissociative pathway, which involves the formation of an isocyanate intermediate. rsc.org Recent research has also explored the use of enzymes for promiscuous biocatalytic transcarbamoylation under mild conditions. digitellinc.com

The following table summarizes typical conditions for these reactions:

Reaction Reagents Catalyst/Conditions Products
Hydrolysis Water Acid or Base Amines, Carbon Dioxide
Transamidation Amine (R-NH2) Heat, Catalysts (e.g., Fe(OH)3@Fe3O4) Substituted Ureas

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors. The reactivity of the urea functional groups is generally lower than that of isocyanates. nih.gov The transamidation of urea with amines, for instance, often requires elevated temperatures (e.g., >120 °C) to proceed at a reasonable rate, although catalytic methods can lower this barrier. nih.gov

The derivatization of amino acids with urea to form carbamoyl amino acids is a thermodynamically driven process, with higher temperatures favoring a faster reaction rate. mdpi.com For example, the derivatization efficiency at 80 °C can be significantly higher than at lower temperatures. mdpi.com

Thermodynamic studies on the interaction of urea with various functional groups reveal that urea interacts favorably with aromatic rings and amide groups. nih.gov These interactions can influence the conformational preferences and reactivity of molecules containing urea functionalities.

Strategies for Functional Group Interconversion and Derivatization

The multiple functional groups in this compound offer numerous possibilities for functional group interconversion and derivatization. These strategies are essential for modifying the molecule's properties or for incorporating it into larger molecular architectures.

Derivatization of Urea Groups: The urea moieties can be derivatized through various reactions. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isocyanates, which are versatile intermediates for synthesizing a wide range of unsymmetrical ureas. nih.govwikipedia.org Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents onto the urea nitrogens. organic-chemistry.org The Curtius, Hofmann, or Lossen rearrangements of related carboxylic acid derivatives can also provide access to isocyanate intermediates for urea synthesis. organic-chemistry.org

Derivatization of the Amine Linkage: The central secondary amine is a site for potential alkylation or acylation reactions, allowing for the introduction of new substituents at this position.

Precolumn Derivatization for Analysis: In analytical chemistry, urea itself is used as a derivatizing agent for amino acids to improve their separation and detection by techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov This highlights the potential for the urea groups in this compound to react with other molecules in a similar manner.

The following table outlines some potential derivatization strategies:

Functional Group Reaction Type Reagents Resulting Functional Group
Urea Arylation Aryl Halide, Pd Catalyst N-Aryl Urea
Urea Formation of Isocyanate Phosgene or equivalent Isocyanate
Amine Alkylation Alkyl Halide Tertiary Amine

Photochemical and Radiolytic Transformations of this compound

The response of this compound to electromagnetic radiation, such as UV light or gamma rays, is another important aspect of its chemical reactivity.

Photochemical Transformations: Urea and its derivatives can undergo photochemical reactions. For example, the photochemical synthesis of urea has been demonstrated using a photocatalyst like TiO2 to co-reduce carbon dioxide and nitrate. nih.gov While the exact mechanisms are not fully understood, it suggests that the urea functionality can be involved in photochemical processes. nih.gov The photochemical deprotection of urea derivatives is also a known synthetic strategy, indicating that light can be used to cleave bonds within a urea-containing molecule. researchgate.net

Radiolytic Transformations: The study of the radiolysis of urea in aqueous solutions has shown that it is relatively stable to ionizing radiation at lower doses. researchgate.net However, at higher doses, decomposition can occur. The presence of certain minerals, like sodium montmorillonite, can protect urea from radiolytic degradation. researchgate.net This suggests that the environment can play a significant role in the stability of this compound under ionizing radiation.

No Theoretical and Computational Research Found for this compound

A comprehensive search for theoretical and computational investigations into the chemical compound this compound has yielded no specific published research. Despite a thorough review of scientific databases and scholarly articles, no studies detailing the quantum chemical calculations, molecular dynamics simulations, or spectroscopic parameter predictions for this particular molecule could be identified.

The inquiry sought to build a detailed scientific article based on existing research, focusing on the electronic structure, dynamic behavior, and spectroscopic properties of this compound. The intended structure of the article was to include in-depth analysis using methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and investigations into solvation dynamics and intermolecular interactions.

However, the absence of any dedicated computational chemistry literature on this compound makes it impossible to provide the requested detailed research findings and data tables. While computational studies exist for related compounds such as urea and its derivatives, these findings cannot be extrapolated to accurately describe the specific properties of this compound.

Therefore, the generation of a scientifically accurate and authoritative article focusing solely on the theoretical and computational investigations of this compound is not feasible at this time due to the lack of foundational research on this specific compound.

Theoretical and Computational Investigations of 1 Carbamoylamino Propan 2 Ylurea

Computational Elucidation of Reaction Mechanisms and Transition States

Computational studies, primarily employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These investigations allow for the characterization of reactants, products, intermediates, and, crucially, the high-energy transition states that govern reaction rates. For a molecule like 1-(carbamoylamino)propan-2-ylurea, two primary reaction types are of interest for computational elucidation: its formation from precursor molecules and its thermal decomposition.

Formation Mechanisms: The Isocyanate-Amine Pathway

A prevalent and computationally studied route for the formation of unsymmetrical ureas involves the nucleophilic addition of an amine to an isocyanate. In the context of this compound, this would theoretically involve the reaction of 2-isocyanatopropylurea with ammonia (B1221849), or a related amine.

Computational studies on similar isocyanate-amine reactions reveal a stepwise mechanism. The reaction is often initiated by the formation of a non-covalently bound π-complex between the reactants. This is followed by the rate-determining step: the formation of the C-N bond. This step proceeds through a transition state where the nitrogen of the amine attacks the carbonyl carbon of the isocyanate group. Subsequent proton transfer steps, which can be mediated by solvent molecules, lead to the final urea (B33335) product. nih.gov

The activation free energies for such reactions are influenced by the electronic nature of the substituents on both the isocyanate and the amine. Theoretical calculations can predict these energy barriers, providing insight into the reaction kinetics.

Decomposition Mechanisms: Pericyclic Reactions

Extensive theoretical studies on the thermal decomposition of alkyl- and phenyl-substituted ureas have shown that the primary pathway is a unimolecular process involving a four-center pericyclic reaction. nih.gov This mechanism is favored over initial bond fission. In this pathway, a hydrogen atom from one of the nitrogen atoms is transferred to the other nitrogen atom, concertedly with the cleavage of the C-N bond, to yield an isocyanate and an amine.

For this compound, several such decomposition pathways are plausible, depending on which C-N bond is broken and which hydrogen is transferred. The activation energies for these pathways can be computationally determined to predict the most likely decomposition products. The nature of the substituents on the nitrogen atoms significantly influences the energy of the transition state and, therefore, the rate of decomposition.

Interactive Data Table: Calculated Activation Energies for the Decomposition of Model Urea Compounds

The following table presents computationally derived activation energies for the decomposition of model urea compounds, which are structurally related to this compound. This data, obtained from theoretical studies, illustrates the influence of substitution on the energy barrier of the four-center pericyclic decomposition reaction.

CompoundDecomposition ProductsComputational MethodActivation Energy (kcal/mol)Reference
MethylureaMethyl isocyanate + AmmoniaCBS-QB346.5 nih.gov
EthylureaEthyl isocyanate + AmmoniaCBS-QB345.8 nih.gov
1,3-DimethylureaMethyl isocyanate + MethylamineCBS-QB348.2 nih.gov
PhenylureaPhenyl isocyanate + AmmoniaM06-2X/6-311++G(3df,2pd)43.1 nih.gov

Transition State Geometries

Computational chemistry allows for the precise determination of the three-dimensional structure of transition states. For the four-center pericyclic decomposition of substituted ureas, the transition state is characterized by an elongated C-N bond that is breaking and a partially formed N-H bond. The table below provides representative calculated bond lengths for the transition state of a model urea compound.

Interactive Data Table: Key Bond Distances in the Transition State of Methylurea Decomposition

BondReactant Bond Length (Å)Transition State Bond Length (Å)Product Bond Length (Å)Computational MethodReference
C-N (breaking)1.371.85-CBS-QB3 nih.gov
N-H (forming)-1.451.01CBS-QB3 nih.gov
C=O1.221.201.17 (in isocyanate)CBS-QB3 nih.gov
N-H (transferring)1.011.21-CBS-QB3 nih.gov

These computational insights into the reaction mechanisms and transition states of related urea compounds provide a strong theoretical foundation for understanding the chemical behavior of this compound. Future dedicated computational studies on this specific molecule would be invaluable for confirming these inferred pathways and for providing more precise quantitative data on its reactivity.

Diverse Non Pharmaceutical Applications of 1 Carbamoylamino Propan 2 Ylurea in Advanced Research

Potential Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of 1-(Carbamoylamino)propan-2-ylurea, possessing two urea (B33335) moieties, provides a theoretical basis for its use in polymer science. Urea groups are well-known for their ability to form strong hydrogen bonds, a property that is highly valuable in the design of advanced materials.

Hypothetical Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

Theoretically, this compound could serve as a monomer in polycondensation or polyaddition reactions. The hydrogen atoms on the nitrogen atoms could potentially react with suitable co-monomers to form polymer chains. More plausibly, it could act as a cross-linking agent. In a polymer matrix containing reactive groups, such as isocyanates or epoxides, the urea functionalities could form covalent bonds, creating a three-dimensional network structure. This cross-linking would be expected to enhance the mechanical strength, thermal stability, and solvent resistance of the resulting polymer.

Table 1: Theoretical Polymer Properties Influenced by this compound as a Cross-linker

PropertyTheoretical Effect of Cross-linking
Tensile Strength Increased
Thermal Stability Increased
Solvent Resistance Increased
Elasticity Potentially decreased with higher cross-link density

Note: This table is based on general principles of polymer chemistry and is not derived from experimental data for this compound.

Speculative Self-Assembly and Supramolecular Architectures

The ability of urea derivatives to self-assemble into well-ordered supramolecular structures through hydrogen bonding is a subject of considerable research. It is conceivable that this compound could also exhibit such behavior. In appropriate solvents, the molecules could arrange themselves into one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks, forming gels or other soft materials. The specific architecture would be dependent on factors such as solvent polarity, temperature, and concentration.

Postulated Development of Functional Coatings and Adhesives

The strong hydrogen-bonding capabilities of the urea groups suggest that this compound could be a component in functional coatings and adhesives. Its inclusion in a coating formulation could enhance adhesion to substrates through the formation of hydrogen bonds with surface functional groups. In adhesives, it could act as a cohesion promoter, increasing the internal strength of the adhesive layer.

Prospective Research in Agricultural Chemistry and Nutrient Management

The high nitrogen content of this compound makes it a theoretical candidate for applications in agricultural chemistry, particularly in the development of novel fertilizers.

Theoretical Evaluation as a Slow-Release Nitrogen Fertilizer Component

The development of slow-release nitrogen fertilizers is crucial for improving nutrient use efficiency and minimizing environmental pollution. Compounds with lower water solubility and those that require microbial action for nitrogen release are desirable. While the solubility of this compound is not documented in the available literature, its structure suggests that it might have different dissolution and degradation characteristics compared to simple urea. Research would be needed to determine its rate of nitrogen mineralization in soil, a key factor in its suitability as a slow-release fertilizer.

Table 2: Hypothetical Comparison of Nitrogen Release Characteristics

Fertilizer ComponentNitrogen Content (%)Release MechanismTheoretical Release Rate
Urea 46Dissolution & Enzymatic HydrolysisFast
This compound (Not Calculated)Dissolution & Microbial Degradation (Hypothesized)Slow to Moderate (Hypothesized)

Note: The release rate for this compound is purely speculative.

Role as an Intermediate or Building Block in Industrial Chemical Processes

While specific industrial processes utilizing this compound are not extensively documented in publicly available literature, its chemical structure, featuring two urea moieties, suggests significant potential as a versatile intermediate and building block in the synthesis of more complex molecules. The reactivity of the urea and carbamoylamino functional groups opens avenues for its application in the creation of fine and specialty chemicals.

Precursor in Fine Chemical and Specialty Chemical Synthesis

The presence of multiple reactive nitrogen-hydrogen (N-H) bonds in this compound makes it a candidate for various chemical transformations. Bis-urea compounds are known to be valuable in material science and for creating structured materials through hydrogen bonding interactions. mdpi.com A general method for preparing bis-ureas involves the sequential addition of amines to a suitable carbonate, a process that could be adapted for the synthesis of derivatives of this compound. nih.gov

The carbamoylamino group itself is a useful synthon in organic synthesis. For instance, modern methods have been developed for the synthesis of 3-(carbamoylamino)benzofuran-2(3H)-ones, highlighting the utility of the carbamoylamino moiety in constructing heterocyclic systems. researchgate.net Furthermore, the synthesis of carbamates, which are structurally related to ureas, can be achieved through various methods, including the reaction of amines with carbonylimidazolide or the direct conversion of carbon dioxide. organic-chemistry.orgorganic-chemistry.org These synthetic strategies could potentially be applied to this compound to generate a library of derivatives with tailored properties for applications in areas such as:

Polymer Chemistry: The di-functional nature of the molecule could allow it to act as a cross-linking agent or a monomer in the synthesis of polyureas or other nitrogen-containing polymers. Bis-urea macrocycles have been shown to form porous supramolecular assemblies. sc.edu

Supramolecular Chemistry: The hydrogen bonding capabilities of the two urea groups can be exploited to construct self-assembling systems, gels, and other functional materials. researchgate.net

Fine Chemical Synthesis: It could serve as a starting material for the synthesis of more complex molecules with potential applications in dyes, pigments, or other specialty chemicals. The synthesis of bis-urea derivatives from diamines and isocyanates is a well-established method for creating such compounds. researchgate.net

Potential as a Ligand or Organocatalyst Scaffold

The use of urea and thiourea (B124793) derivatives as ligands and organocatalysts is a rapidly developing field of research. nih.govnih.gov The ability of the urea moiety to act as a hydrogen bond donor is central to its catalytic activity.

Ligand in Transition Metal Catalysis:

Urea derivatives have been explored as ligands for transition metals, such as palladium, in catalysis. nih.gov They can act as ancillary ligands, influencing the reactivity of the metal center through non-covalent interactions, or as primary ligands that directly coordinate to the metal. nih.gov The development of N-arylureas as sterically undemanding pro-ligands for palladium has enabled challenging heteroannulation reactions. nih.gov Given its structure, this compound could potentially chelate to a metal center through its nitrogen and/or oxygen atoms, creating a stable complex that could catalyze a variety of organic transformations. The hydrogenation of urea derivatives has been achieved using manganese catalysts with noninnocent spectator ligands. acs.org

Organocatalyst Scaffold:

Urea-based organocatalysts are effective in promoting a wide range of chemical reactions through hydrogen bonding activation. mdpi.comrsc.org They can activate electrophiles and/or nucleophiles, facilitating reactions such as Michael additions and ring-opening polymerizations. rsc.orgacs.org The bifunctional nature of this compound, with its two urea groups, presents an interesting scaffold for the design of new organocatalysts. The spatial arrangement of the two urea moieties could allow for cooperative catalysis, where both groups participate in the activation of substrates. Bifunctional urea catalysts have been shown to be effective in controlled/living ring-opening polymerization of lactide and other cyclic monomers. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound, particularly in complex matrices, would rely on advanced analytical techniques. While specific methods for this exact compound are not detailed in the literature, methodologies developed for urea and its derivatives are directly applicable.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatographic techniques are powerful tools for the separation, identification, and quantification of chemical compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like urea derivatives. Due to the polar nature of urea, derivatization is often employed to improve chromatographic retention and ionization efficiency. For instance, a method using camphanic chloride for derivatization followed by UHPLC-MS/MS has been developed for the determination of urea in biological fluids. oup.com Another approach involves the use of stable-isotope-labeled urea isotopologues as internal standards to ensure measurement consistency across different matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile derivatives of urea are required. A common method involves the formation of a trifluoroacetamide (B147638) (TFA) derivative. nih.gov This technique has been successfully used for the analysis of [15N]urea in metabolic studies. nih.gov Another derivatization strategy involves converting urea to 2-hydroxypyrimidine, which can then be analyzed by GC-MS. nih.gov Derivatization with trifluoroacetamide (MTBSTFA) followed by GC-MS/MS has been used for the rapid quantification of urea in alcoholic beverages. google.com

Table 1: Comparison of Chromatographic Techniques for Urea Derivative Analysis

Technique Derivatization Advantages Disadvantages
LC-MS/MS Often required (e.g., with camphanic chloride) High sensitivity and selectivity, suitable for polar and non-volatile compounds. oup.com Derivatization can add complexity to sample preparation.

| GC-MS | Required (e.g., TFA or silylation) | High resolution and established libraries for identification. nih.govnih.gov | Not suitable for thermally labile compounds without derivatization. |

Electrochemical Sensing Platforms for Environmental Monitoring

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of urea and related compounds. uga.edu These sensors are typically based on the principle of measuring a change in current or potential resulting from the interaction of the analyte with a modified electrode surface.

Enzymatic Biosensors: Many urea sensors utilize the enzyme urease, which catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. The change in pH or the production of ammonium (B1175870) ions can then be detected electrochemically. nih.gov

Non-Enzymatic Sensors: To overcome the stability issues associated with enzymes, non-enzymatic sensors have been developed. These often use nanomaterials, such as nickel cobalt oxide (NiCo2O4) nanoneedles, which exhibit electrocatalytic activity towards the oxidation of urea. rsc.org

Molecularly Imprinted Polymers (MIPs): MIP-based electrochemical sensors provide high selectivity by creating specific recognition sites for the target molecule. uga.eduresearchgate.net These sensors have been developed for the detection of urea in various samples, including blood serum. researchgate.net

Table 2: Performance of Different Electrochemical Urea Sensors

Sensor Type Principle Key Features
Enzymatic Urease-catalyzed hydrolysis High specificity, but can have limited stability. nih.gov
Non-Enzymatic Direct electrochemical oxidation Good stability and sensitivity, often uses nanomaterials. rsc.org

| MIP-based | Molecular recognition | High selectivity and robustness. uga.eduresearchgate.net |

Spectrophotometric and Fluorescent Probes for Trace Analysis

Spectrophotometric and fluorescence-based methods provide sensitive and often straightforward approaches for the detection of urea.

Spectrophotometric Methods: These methods are typically based on a colorimetric reaction. A well-known method involves the reaction of urea with diacetyl monoxime in the presence of a strong acid to produce a colored product that can be quantified using a spectrophotometer. nih.govacs.org

Fluorescent Probes: Fluorescent probes offer higher sensitivity compared to colorimetric methods. nih.gov Ratiometric fluorescent probes based on carbon dots have been developed for the visual and intelligent detection of urea. nih.gov Another strategy involves the design of fluorescent polymeric particles that are degraded by urease, leading to an increase in fluorescence intensity. acs.orgacs.org Urea-based fluorescent in situ hybridization protocols have also been developed. nih.gov

Table 3: Characteristics of Spectrophotometric and Fluorescent Urea Detection Methods

Method Principle Advantages
Spectrophotometry Colorimetric reaction (e.g., with diacetyl monoxime) Simple, cost-effective, widely available instrumentation. nih.gov

| Fluorescence | Change in fluorescence upon interaction with urea or its byproducts | High sensitivity, potential for real-time monitoring. nih.govacs.org |

Environmental Chemistry and Biogeochemical Fate of 1 Carbamoylamino Propan 2 Ylurea

Pathways of Environmental Degradation and Persistence

The persistence of 1-(Carbamoylamino)propan-2-ylurea in the environment is largely determined by its susceptibility to degradation through various abiotic and biotic processes. These processes ultimately break down the molecule into simpler, less complex substances.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly the ultraviolet (UV) component of sunlight. nih.gov For many organic compounds, this can be a significant degradation pathway in aquatic environments and on soil surfaces. While direct photolysis of urea (B33335) itself is generally slow, the presence of photosensitizers in the environment, such as humic acids and nitrate, can accelerate the process. nih.gov For instance, studies on the sulfonylurea herbicide flucetosulfuron (B1672862) have shown that its photodegradation is significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO2) and photosensitizers such as hydrogen peroxide and humic acid under UV irradiation. nih.gov It is plausible that this compound would undergo similar indirect photodegradation processes. The propan-2-ylurea moiety may influence the molecule's light absorption characteristics and its susceptibility to photochemical attack. Research on other urea pesticides has also highlighted UV radiation as a powerful force for their degradation. researchgate.net

Table 1: Factors Influencing Photochemical Degradation of Urea-Based Compounds

FactorInfluence on DegradationReference
Sunlight Intensity Higher intensity, particularly of UV radiation, generally increases the rate of degradation. nih.gov
Photosensitizers Presence of substances like humic acids, nitrates, and metallic oxides (e.g., TiO2) can accelerate degradation. nih.gov
Water Chemistry pH and the presence of dissolved organic matter can affect the form of the compound and the availability of reactive species. nih.gov
Compound Structure The specific functional groups on the molecule will determine its light-absorbing properties and reactivity. researchgate.net

Microbial degradation is a primary pathway for the breakdown of urea-based compounds in soil and water. researchgate.netnih.gov A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to utilize these compounds as a source of carbon and nitrogen. nih.govnih.gov The initial and most critical step in the microbial degradation of urea compounds is typically hydrolysis, catalyzed by the enzyme urease, which is ubiquitous in soils and produced by numerous microorganisms. ksu.edumdpi.com This reaction converts urea to ammonia (B1221849) and carbon dioxide. ksu.edumdpi.com

Following the initial hydrolysis of the urea groups in this compound, further degradation of the resulting propylene (B89431) diamine and other intermediates would occur. The specific metabolites would depend on the microbial populations present and the environmental conditions. For other phenylurea herbicides, degradation pathways have been shown to involve demethylation and hydrolysis, leading to the formation of metabolites such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (B118046) (3,4-DCA), which can be more toxic than the parent compound. nih.gov It is therefore crucial to identify the metabolites of this compound to fully assess its environmental impact. Co-metabolism, where the degradation of the compound occurs in the presence of other growth-sustaining substrates, is also a significant process in the microbial degradation of pesticides. nih.gov

Table 2: Common Microbial Genera Involved in the Degradation of Urea-Based Pesticides

Microbial GenusTypeReference
ArthrobacterBacterium nih.gov
BacillusBacterium mdpi.com
PseudomonasBacterium dtic.mil
OchrobactrumBacterium nih.gov
AspergillusFungus nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For urea-based compounds, hydrolysis is a key degradation pathway, particularly in soil environments where the enzyme urease is present. ksu.edufrontiersin.org The rate of enzymatic hydrolysis of urea is typically rapid, often completing within hours to a few days, depending on factors such as soil type, moisture content, temperature, and urease activity. frontiersin.orgresearchgate.net

Environmental Transport and Distribution Mechanisms

The movement and final destination of this compound in the environment are dictated by its physical and chemical properties, as well as the characteristics of the environmental media it enters.

The mobility of this compound in soil is largely controlled by its adsorption to soil particles. Urea itself exhibits very weak adsorption to soil colloids due to its high water solubility and neutral charge, making it highly mobile and prone to leaching. usda.gov However, the addition of the propan-2-yl group and the second urea moiety in this compound could increase its potential for adsorption compared to simple urea.

The leaching potential of a compound is inversely related to its adsorption. Compounds that are weakly adsorbed are more likely to be transported downward through the soil profile with infiltrating water, potentially reaching groundwater. nih.gov The extent of leaching is influenced by soil properties such as organic matter content, clay content, and pH, as well as the amount and intensity of rainfall or irrigation. nih.govresearchgate.net For instance, studies on the herbicides diuron (B1670789) and hexazinone (B1673222) have shown that diuron, being less mobile, tends to remain in the upper soil layers, while the more mobile hexazinone can leach to deeper layers. nih.govresearchgate.net Given its likely high water solubility, this compound is expected to have a significant leaching potential, particularly in sandy soils with low organic matter.

Table 3: Factors Affecting Soil Mobility of Urea-Based Compounds

FactorInfluence on LeachingReference
Soil Organic Matter Higher organic matter content generally increases adsorption and reduces leaching. gov.mb.ca
Clay Content Higher clay content can increase adsorption and reduce leaching. grdc.com.au
Soil pH Can influence the charge of the compound and soil surfaces, affecting adsorption. gov.mb.ca
Rainfall/Irrigation Higher water input increases the potential for downward movement and leaching. nih.govresearchgate.net
Water Solubility Higher solubility generally leads to lower adsorption and higher leaching potential. nih.gov

Volatilization is the process by which a substance is converted from a solid or liquid to a gaseous state and is released into the atmosphere. For urea-based compounds applied to the soil surface, volatilization of ammonia can be a significant loss pathway. grdc.com.ausmartnitrogen.com This occurs after the hydrolysis of urea to ammonium (B1175870), which can then convert to ammonia gas, particularly under conditions of high pH, high temperature, and moist soil followed by rapid drying. gov.mb.ca

While urea itself is not volatile, the ammonia produced from its degradation is. Therefore, the volatilization potential of this compound is indirectly related to its rate of hydrolysis. Management practices such as incorporating the compound into the soil can significantly reduce ammonia volatilization. youtube.com The structure of this compound itself, being a larger and likely less volatile molecule than ammonia, means that its direct volatilization is expected to be negligible. The primary concern for atmospheric partitioning would be the release of ammonia following its degradation in the soil.

Formation of Transformation Products and Their Environmental Relevance

There is no available information on the transformation products of this compound in the environment.

Implications for Nutrient Cycling and Ecosystem Function

There is no available information on the implications of this compound for nutrient cycling and ecosystem function.

Future Research Trajectories and Interdisciplinary Opportunities for 1 Carbamoylamino Propan 2 Ylurea

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules like 1-(Carbamoylamino)propan-2-ylurea are studied. Machine learning (ML) algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of new compounds. For this compound, AI and ML can accelerate research by:

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to forecast key characteristics such as solubility, melting point, and thermal stability. This would enable researchers to virtually screen for optimal conditions and applications without extensive, time-consuming laboratory experiments.

Synthesis Design: Employing retrosynthesis algorithms to identify the most efficient and cost-effective synthetic pathways. These tools can analyze vast reaction databases to propose novel routes that may not be immediately obvious to human chemists, potentially leading to higher yields and purity.

Table 1: Potential AI/ML-Driven Research Areas for this compound

Research AreaAI/ML ApplicationPotential Outcome
Physicochemical Property Prediction Quantitative Structure-Property Relationship (QSPR) ModelingRapid estimation of solubility, melting point, boiling point, and other key physical properties.
Spectroscopic Data Prediction Neural NetworksPrediction of NMR, IR, and Mass Spectra to aid in structural confirmation.
Reactivity and Stability Forecasting Molecular Dynamics Simulations and MLUnderstanding the compound's behavior under various conditions and its potential degradation pathways.
Retrosynthetic Analysis AI-Powered Synthesis Planning ToolsIdentification of novel and optimized synthetic routes with higher efficiency and lower cost.
Virtual Screening for Applications Docking Simulations and ML ClassifiersScreening for potential biological activity or material science applications.

Exploration of Novel Sustainable Synthesis Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will likely focus on developing environmentally benign production methods. This includes:

Sustainable Solvents and Reagents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. The use of greener reagents that minimize waste generation will also be a key focus.

Biocatalysis: Exploring the use of enzymes or whole-cell biocatalysts to synthesize this compound. Biocatalytic processes often offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation.

Design and Synthesis of Derivatives with Enhanced Performance in Specific Applications

The core structure of this compound provides a scaffold for the creation of a library of derivatives. By systematically modifying its functional groups, researchers can fine-tune the compound's properties for specific applications. Future work in this area will involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues and evaluating how structural changes impact their performance. This data is crucial for rational design of new molecules with enhanced efficacy.

Targeted Applications: Designing derivatives for specific uses, such as improved binding affinity in biological systems or enhanced thermal stability for materials science applications.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Product Analysis

A deep understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions as they occur. Future research will benefit from the application of:

Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on the formation of intermediates and the final product.

Process Analytical Technology (PAT): The integration of these analytical tools into the synthesis process enables precise control over reaction parameters, leading to improved yield, purity, and safety.

Table 2: Advanced Characterization Techniques for this compound Research

TechniqueInformation GainedApplication in Research
In-Situ FTIR/Raman Spectroscopy Real-time monitoring of functional group changes.Elucidation of reaction mechanisms and kinetics.
In-Situ NMR Spectroscopy Detailed structural information on reactants, intermediates, and products.Identification of transient species and reaction pathways.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirmation of product identity and purity.
X-ray Crystallography Three-dimensional molecular structure.Unambiguous determination of stereochemistry and solid-state packing.

Collaborative Research at the Interface of Chemistry, Materials Science, and Environmental Science

The complex challenges of the 21st century require interdisciplinary solutions. The future of this compound research will be significantly enriched by collaborations between chemists, materials scientists, and environmental scientists. Potential areas of collaborative research include:

Development of Novel Materials: Incorporating this compound or its derivatives into polymers or other materials to impart new functionalities.

Environmental Remediation: Investigating the potential of this compound or related structures to act as chelating agents for heavy metals or as building blocks for biodegradable materials.

Life Cycle Assessment: Conducting a comprehensive analysis of the environmental impact of this compound, from its synthesis to its end-of-life, to ensure its development aligns with sustainability goals.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for innovations across a wide range of scientific and technological domains.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.